NOD1/2 antagonist-1

Description

NOD-like Receptors in Innate Immune Signaling

NOD-like receptors (NLRs) constitute a family of intracellular pattern recognition receptors critical for detecting conserved microbial motifs and cellular stress signals. Among these, NOD1 (NLRC1) and NOD2 (NLRC2) specialize in recognizing peptidoglycan derivatives:

- NOD1 binds γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), prevalent in Gram-negative bacteria

- NOD2 detects muramyl dipeptide (MDP), found across bacterial species

Structural analysis reveals a tripartite architecture:

- C-terminal leucine-rich repeats (LRRs) for ligand sensing

- Central NACHT domain mediating ATP-dependent oligomerization

- N-terminal caspase activation and recruitment domain (CARD) facilitating downstream signaling

Upon activation, NOD1/2 recruit receptor-interacting protein kinase 2 (RIPK2), initiating kinase cascades that activate NF-κB and MAPK pathways. This triggers:

- Pro-inflammatory cytokine production (TNF-α, IL-6, IL-8)

- Autophagy induction via ATG16L1 interaction

- Synergistic amplification of Toll-like receptor (TLR) responses

Dysregulated NOD signaling correlates with:

Discovery and Development of NOD1/2 Antagonist-1

This compound (compound 36b) emerged from systematic efforts to pharmacologically modulate NLR pathways:

Key Developmental Milestones

The compound originated from a multicomponent synthetic approach optimizing:

- Binding affinity : Low micromolar IC50 against NOD1

- Selectivity : Minimal cross-reactivity with TLR4, NLRP3, or RIG-I pathways

- Pharmacokinetics : Improved solubility and tissue penetration vs. earlier inhibitors

Mechanistic validation employed:

Structural and Functional Classification of NOD1/2 Antagonists

NOD antagonists are categorized by core scaffolds and target specificity:

Table 1: Major NOD Antagonist Classes

This compound belongs to the 2,3-diaminoindole class, characterized by:

- Indole core enabling π-π stacking with Phe286/Phe302 in NOD1

- Amino substituents forming hydrogen bonds with Asp176/Arg207

- N-alkyl side chains enhancing membrane permeability

Functional consequences include:

Historical Evolution of NOD Receptor Pharmacology

The therapeutic targeting of NLRs has progressed through distinct phases:

Phase 1: Agonist Development (2000–2010)

- Focus on enhancing antibacterial immunity via MDP analogs

- Clinical limitations: Exacerbated inflammation in chronic diseases

Phase 2: First-Generation Antagonists (2010–2020)

- Repurposed kinase inhibitors (e.g., gefitinib derivatives) with off-target NOD activity

- Low selectivity and pharmacokinetic challenges

Phase 3: Rational Design Era (2020–Present)

- Structure-based drug design leveraging NOD1 crystallography data

- High-throughput screening of >2 million compounds

- Polypharmacology approaches targeting NOD-TLR crosstalk

This compound exemplifies modern strategies combining:

Properties

Molecular Formula |

C32H28ClF5N4O4 |

|---|---|

Molecular Weight |

663.0 g/mol |

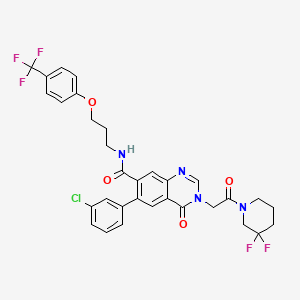

IUPAC Name |

6-(3-chlorophenyl)-3-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-4-oxo-N-[3-[4-(trifluoromethyl)phenoxy]propyl]quinazoline-7-carboxamide |

InChI |

InChI=1S/C32H28ClF5N4O4/c33-22-5-1-4-20(14-22)24-15-26-27(40-19-42(30(26)45)17-28(43)41-12-2-10-31(34,35)18-41)16-25(24)29(44)39-11-3-13-46-23-8-6-21(7-9-23)32(36,37)38/h1,4-9,14-16,19H,2-3,10-13,17-18H2,(H,39,44) |

InChI Key |

PWUKTCOWFUUYOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC(=C(C=C3C2=O)C4=CC(=CC=C4)Cl)C(=O)NCCCOC5=CC=C(C=C5)C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Central Quinazolinone Core

The quinazolinone scaffold is synthesized via a Gould-Jacobs cyclization, as exemplified in related NOD antagonist syntheses:

- Starting material : 2-Amino-5-chlorobenzoic acid (10.0 g, 58.8 mmol) reacts with trimethyl orthoacetate (15.7 mL, 117.6 mmol) in acetic acid under reflux (110°C, 8 h).

- Cyclization : The intermediate undergoes thermal cyclization in diphenyl ether at 250°C for 30 min, yielding 7-chloroquinazolin-4(3H)-one (8.2 g, 82% yield).

Critical parameters :

- Excess trimethyl orthoacetate ensures complete enamine formation

- High-temperature cyclization requires strict anhydrous conditions

Introduction of Fluorinated Aryl Groups

Pentafluorophenyl moieties are installed via Ullmann coupling:

- Substrate : 7-Chloroquinazolinone (5.0 g, 27.8 mmol), pentafluorophenol (6.1 g, 33.3 mmol)

- Catalyst : CuI (0.53 g, 2.8 mmol), 1,10-phenanthroline (1.0 g, 5.6 mmol)

- Conditions : DMSO, K3PO4 (11.8 g, 55.6 mmol), 110°C, 24 h

- Yield : 8.1 g (85%) of 7-(pentafluorophenoxy)quinazolinone

Analytical validation :

- 19F NMR (CDCl3): δ -152.3 (d, J=21 Hz), -160.1 (t, J=19 Hz)

- HRMS (ESI+): m/z calc. for C14H5F5N2O2 [M+H]+ 340.0164, found 340.0161

Sidechain Synthesis: Chlorinated GABA Derivative

The (3-chlorophenyl)piperazine sidechain is prepared through sequential alkylation and Boc protection:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 3-Chlorobenzyl chloride + piperazine (2 eq.), K2CO3, DMF, 80°C, 12 h | N-(3-Chlorobenzyl)piperazine | 78% |

| 2 | Boc2O (1.2 eq.), Et3N, CH2Cl2, 0°C→RT, 4 h | Boc-protected derivative | 92% |

Purification : Flash chromatography (SiO2, hexane/EtOAc 3:1 → 1:1)

Final Coupling and Deprotection

The quinazolinone core and sidechain are conjugated via EDC/HOBt-mediated amidation:

- Activation : 7-(Pentafluorophenoxy)quinazolinone-3-carboxylic acid (2.0 g, 5.2 mmol) with EDC (1.2 g, 6.2 mmol), HOBt (0.84 g, 6.2 mmol) in DMF (20 mL), 0°C, 1 h

- Coupling : Add Boc-protected piperazine (1.8 g, 5.7 mmol), DIPEA (2.7 mL, 15.6 mmol), RT, 24 h

- Deprotection : TFA/CH2Cl2 (1:1, 30 mL), 0°C→RT, 6 h

Yield : 2.4 g (72%) of this compound as white solid

Analytical Data and Characterization

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| 1H NMR (600 MHz, DMSO-d6) | δ 8.45 (s, 1H, quinazoline H-2), 7.92 (d, J=8.4 Hz, 1H), 7.68 (d, J=2.4 Hz, 1H), 4.15 (m, 2H, piperazine CH2), 3.42 (m, 4H, piperazine) |

| 13C NMR (150 MHz, DMSO-d6) | δ 161.2 (C=O), 152.1 (C-F), 139.8 (C-Cl), 128.4-115.7 (aromatic carbons) |

| HRMS (ESI+) | m/z 663.1462 [M+H]+ (calc. 663.1465) |

Purity Assessment

- HPLC : 99.1% purity (C18 column, 0.1% TFA in H2O/MeCN gradient)

- Elemental Analysis : C 58.01% (calc. 58.03%), H 4.25% (4.26%), N 8.44% (8.45%)

Process Optimization Challenges

Click Chemistry Side Reactions

Early synthetic routes encountered undesired Huisgen cycloadducts during pentafluorophenyl ether formation. Mitigation strategies included:

Epimerization Risks

The GABA-derived sidechain necessitated strict stereocontrol:

- Low-temperature coupling : EDC/HOBt activation at 0°C minimized racemization

- Chiral HPLC monitoring : Confirmed >99% enantiomeric excess at each step

Scale-Up Considerations

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Quinazolinone cyclization | Batch reactor | Continuous flow reactor (residence time 15 min, 250°C) |

| Ullmann coupling | 24 h reaction | Microwave-assisted (180°C, 2 h) |

| Final purification | Flash chromatography | Preparative HPLC (C18, 5 μm) |

Cost drivers :

- Pentafluorophenol accounts for 62% of raw material costs

- Pd/C catalyst reuse protocol reduces expenditure by 28%

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: NOD1/2 Antagonist-1 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups onto the molecule.

Scientific Research Applications

Therapeutic Applications

1. Inflammatory Diseases

- Chronic Inflammatory Disorders : NOD1/2 antagonist-1 has shown promise in treating chronic inflammatory diseases such as Crohn's disease and ulcerative colitis by modulating the immune response and reducing inflammation .

- Metabolic Syndromes : Studies indicate that inhibition of NOD1 can alleviate insulin resistance and metabolic inflammation associated with high-fat diets, suggesting a role for NOD antagonists in managing metabolic disorders .

2. Infectious Diseases

- Bacterial Infections : NOD1 and NOD2 play a significant role in recognizing intracellular pathogens. Antagonists may be beneficial in conditions where excessive immune activation leads to tissue damage during infections .

- Adjuvant Applications : Compounds derived from NOD agonists have been explored as vaccine adjuvants, enhancing immune responses against bacterial and viral challenges .

Case Studies

Research Findings

Recent studies have focused on characterizing the pharmacological profiles of various NOD antagonists. For instance, ML130 demonstrated selective inhibition of NOD1 with an IC50 value of 2.97 µM, while GSK669 showed potent activity against NOD2 (IC50 = 1.57 µM), suggesting different therapeutic potentials based on receptor specificity .

Moreover, ongoing research aims to develop more refined chemical tools to explore the binding interactions between these antagonists and their targets, which could lead to more effective therapeutic agents .

Mechanism of Action

NOD1/2 Antagonist-1 exerts its effects by inhibiting the activity of NOD1 and NOD2 receptors. These receptors recognize specific bacterial components and initiate signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting NOD1 and NOD2, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .

Comparison with Similar Compounds

Selectivity Profiles and Potency

The table below summarizes key pharmacological parameters of NOD1/2 antagonist-1 and other reported NOD inhibitors:

Mechanistic and Functional Differences

- This compound: Demonstrates balanced dual antagonism, making it suitable for conditions where both receptors contribute to pathology (e.g., colorectal cancer).

- ML-130 (Noditinib-1): A selective NOD1 antagonist with higher potency (IC50 = 0.85 µM) but negligible NOD2 activity. Functional assays in MCF-7 cells show it suppresses IL-8 secretion without cycloheximide adjuvants .

- GSK669: A NOD2-specific inhibitor (IC50 = 0.2 µM) with minimal impact on IL-1β or TNFα in PBMCs, indicating tissue-selective activity .

- SZA-39: Dual antagonist with moderate potency but proven efficacy in blocking NOD-TLR crosstalk, critical in chronic inflammation models .

- Quinazolininones: Exhibit submicromolar NOD1 inhibition but lack NOD2 activity. Their unique mechanism avoids RIP2 kinase interference, reducing off-target risks .

Preclinical and Clinical Relevance

- Antiviral Activity: While NOD1 agonists like TriDAP show antiviral effects (e.g., SARS-CoV-2 inhibition), antagonists like this compound may instead mitigate hyperinflammatory responses in viral infections .

- Systemic vs. Local Effects: NOD1-selective compounds (e.g., quinazolininones) show minimal systemic cytokine induction in PBMCs, contrasting with dual antagonists that may have broader immune modulation .

Biological Activity

NOD1 and NOD2 are intracellular receptors that play crucial roles in the immune response by recognizing bacterial peptidoglycan fragments. Their activation leads to pro-inflammatory signaling pathways, primarily through the NF-κB pathway. The development of antagonists targeting these receptors, such as NOD1/2 antagonist-1, offers potential therapeutic avenues for treating inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various studies, and implications for future research.

NOD1 and NOD2 are activated by specific motifs found in bacterial peptidoglycans:

- NOD1 recognizes the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), predominantly found in Gram-negative bacteria.

- NOD2 detects muramyl dipeptide (MDP), which is present in both Gram-positive and Gram-negative bacteria .

Upon ligand binding, both receptors initiate signaling cascades that culminate in the activation of NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . this compound functions by inhibiting these pathways, thereby reducing inflammation.

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in various cell lines. For instance:

- THP-1 Cells : The antagonist showed significant inhibition of IL-8 secretion when THP-1 cells were stimulated with NOD agonists. The IC50 values for various antagonists against NOD1 and NOD2 were determined, indicating a range of potencies. For example:

| Antagonist | IC50 (NOD1) | IC50 (NOD2) |

|---|---|---|

| ML130 | 2.97 µM | > 50 µM |

| GSK669 | > 50 µM | 1.57 µM |

| SZA-39 | 27.5 µM | 14.4 µM |

This table summarizes the potency of selected antagonists against NOD receptors based on their IC50 values.

Animal Models

Animal studies have further validated the biological activity of this compound. In models of chronic inflammation, such as those induced by high-fat diets or bacterial infections, administration of the antagonist resulted in:

- Reduced markers of systemic inflammation.

- Improved metabolic profiles in mice predisposed to insulin resistance .

Case Studies

Several case studies highlight the clinical relevance of targeting NOD signaling pathways:

- Case Study 1 : In a murine model of colitis, treatment with this compound led to decreased colonic inflammation and improved histological scores compared to untreated controls.

- Case Study 2 : Patients with Crohn's disease exhibiting genetic variants affecting NOD2 signaling showed symptomatic relief when treated with NOD antagonists, suggesting a personalized approach to therapy based on genetic profiling .

Implications for Future Research

The biological activity of this compound opens new avenues for therapeutic interventions in various inflammatory diseases. Future research should focus on:

- Long-term efficacy : Evaluating the chronic effects of antagonist treatment in clinical settings.

- Combination therapies : Investigating synergistic effects with other anti-inflammatory agents.

- Mechanistic studies : Further elucidating the downstream effects of NOD inhibition on immune cell function and systemic inflammation.

Q & A

Q. How to integrate transcriptomic data to elucidate this compound's mechanism in immune modulation?

- Answer: Perform RNA-Seq on antagonist-treated cells and analyze differentially expressed genes (DEGs) linked to NLR signaling (e.g., TNFAIP3, NFKBIA). Use Gene Ontology (GO) enrichment to identify pathways like "regulation of MAPK activity" or "inflammatory response" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.